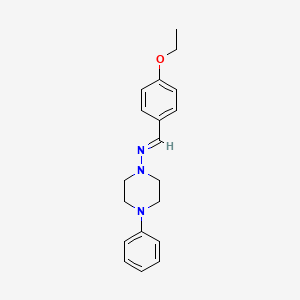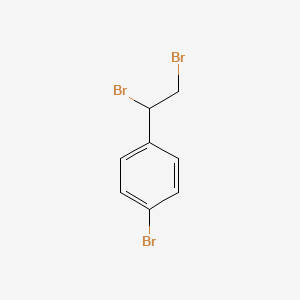
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene is a complex organic compound with the molecular formula C24H32 It is characterized by its unique tricyclic structure, which includes multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene typically involves multiple steps, including cyclization reactions and the formation of double bonds. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated analogs.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes .
Aplicaciones Científicas De Investigación
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tricyclic systems and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Mecanismo De Acción
The mechanism of action of Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene involves its interaction with various molecular targets. The pathways involved are not well-characterized, but the compound’s structure suggests it may interact with enzymes or receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclo(15.2.2.2(3,6))tricosa-1(20),3(23),4,6(22),17(21),18-hexaene
- Tricyclo(17.2.2.2(3,6))pentacosa-1(22),3(25),4,6(24),19(23),20-hexaene
- Tricyclo(16.2.2.2(8,11))tetracosa-1(21),18(22),19-trien-2-one
Uniqueness
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene is unique due to its specific tricyclic structure and the presence of multiple double bonds. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C24H32 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
tricyclo[16.2.2.23,6]tetracosa-1(20),3(24),4,6(23),18,21-hexaene |
InChI |
InChI=1S/C24H32/c1-2-4-6-8-10-21-12-16-23(17-13-21)20-24-18-14-22(15-19-24)11-9-7-5-3-1/h12-19H,1-11,20H2 |
Clave InChI |
CYCKDVFLUBUVAD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC2=CC=C(CC3=CC=C(CCCCC1)C=C3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-[Bis(4-hydroxy-2-oxo-chromen-3-yl)methyl]phenyl]-(4-hydroxy-2-oxo-chromen-3-yl)methyl]-4-hydroxy-chromen-2-one](/img/structure/B11965366.png)

![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965381.png)




![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965413.png)
![3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl-](/img/structure/B11965427.png)
![N-(4-{2,2-dichloro-1-[4-(dimethylamino)-3-nitrophenyl]vinyl}-2-nitrophenyl)-N,N-dimethylamine](/img/structure/B11965433.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11965435.png)
![(3Z)-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11965453.png)
![methyl 4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11965459.png)
